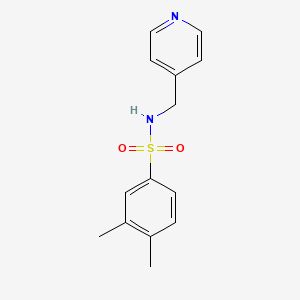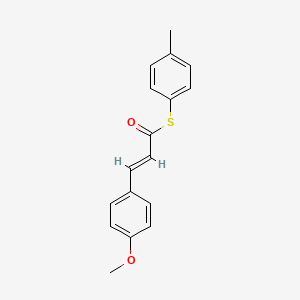
S-(4-methylphenyl) 3-(4-methoxyphenyl)-2-propenethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-methylphenyl) 3-(4-methoxyphenyl)-2-propenethioate, also known as MMPE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MMPE is a thioester derivative of cinnamic acid, and its chemical structure is shown below:
Mecanismo De Acción
The mechanism of action of S-(4-methylphenyl) 3-(4-methoxyphenyl)-2-propenethioate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce tumor growth in animal models, as well as exhibit anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using S-(4-methylphenyl) 3-(4-methoxyphenyl)-2-propenethioate in lab experiments is its relatively simple synthesis process, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, one limitation of using this compound in lab experiments is its potential toxicity, as high doses of the compound have been shown to induce cytotoxicity in certain cell types.
Direcciones Futuras
There are several future directions for research on S-(4-methylphenyl) 3-(4-methoxyphenyl)-2-propenethioate. One area of interest is the development of new drugs based on this compound's antitumor and anti-inflammatory properties. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential targets in cells. Finally, investigations into the potential use of this compound as a natural pesticide and in materials science could lead to the development of new and innovative products.
Métodos De Síntesis
S-(4-methylphenyl) 3-(4-methoxyphenyl)-2-propenethioate can be synthesized through a multi-step reaction process, starting with the reaction between 4-methylbenzaldehyde and 4-methoxybenzaldehyde in the presence of a base catalyst to form 4-(4-methoxyphenyl)-3-buten-2-one. This intermediate product is then reacted with thiourea and a base catalyst to yield this compound.
Aplicaciones Científicas De Investigación
S-(4-methylphenyl) 3-(4-methoxyphenyl)-2-propenethioate has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In the pharmaceutical industry, this compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for developing new drugs. In agriculture, this compound has been studied for its potential use as a natural pesticide due to its insecticidal properties. In materials science, this compound has been investigated for its potential use in the synthesis of novel polymers and materials.
Propiedades
IUPAC Name |
S-(4-methylphenyl) (E)-3-(4-methoxyphenyl)prop-2-enethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2S/c1-13-3-10-16(11-4-13)20-17(18)12-7-14-5-8-15(19-2)9-6-14/h3-12H,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYPCCIWGIPICI-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

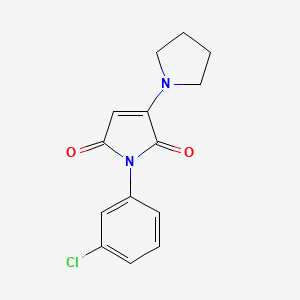
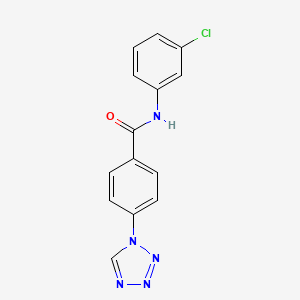
![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5766873.png)
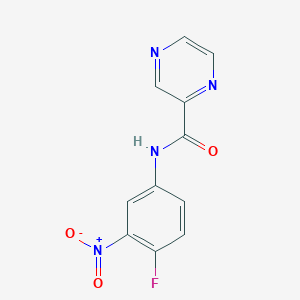
![2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B5766885.png)
![4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5766890.png)
![methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5766904.png)
![N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]-2-(4-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B5766913.png)
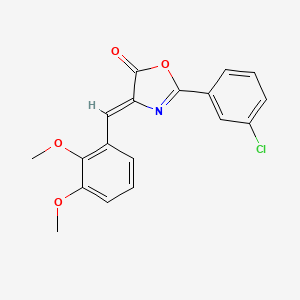
![4-(4-benzyl-1-piperazinyl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5766928.png)
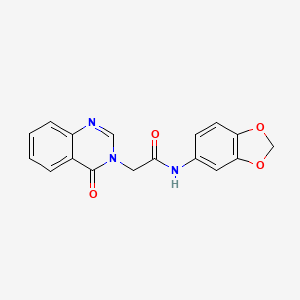
![2-{[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5766950.png)

